molecular formula C6H10 B165502 2,3-Dimethyl-1,3-butadiene CAS No. 513-81-5

2,3-Dimethyl-1,3-butadiene

Cat. No. B165502
CAS RN: 513-81-5
M. Wt: 82.14 g/mol
InChI Key: SDJHPPZKZZWAKF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,3-butadiene, also known as Dimethylbutadiene, is an organic compound with the formula (CH3)2C4H4 . It is a colorless liquid that played a significant role in the early history of synthetic rubber . Today, it is primarily used as a specialty reagent .


Synthesis Analysis

Dimethylbutadiene can be prepared through an acid-catalyzed dehydration reaction of pinacol . The current industrial route involves the dimerization of propene followed by dehydrogenation . In a study, Poly(2,3-Dimethyl-1,3-butadiene) (PDMB) with varying contents of 1,4-and 1,2-structures was anionically synthesized using either n-butyllithium or sec-butyllithium as an initiator .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethyl-1,3-butadiene is C6H10 . Its molecular weight is 82.1436 . The structure of this compound can be represented as CH2=C(CH3)C(CH3)=CH2 .


Chemical Reactions Analysis

Dimethylbutadiene readily undergoes Diels-Alder reactions and reacts faster than 1,3-butadiene . Its effectiveness in this reaction is attributed to the stabilization of the cis-conformation owing to the influence of the methyl groups on the C2 and C3 positions . A study showed that a very small amount of SOA particles was produced in experiments with 2,3-dimethyl-1,3-butadiene .


Physical And Chemical Properties Analysis

2,3-Dimethyl-1,3-butadiene is a colorless liquid . It has a density of 0.7222g/cm3 , a melting point of -76°C , and a boiling point of 69°C . Its vapor pressure is 269 mm Hg at 37.7°C .

Scientific Research Applications

Nanotechnology and Material Science

  • Nanostructure Formation on Silicon Surfaces : 2,3-Dimethyl-1,3-butadiene has been studied for its ability to form nanostructures on hydrogen-terminated silicon surfaces. The steric interactions between the methyl groups of 2,3-dimethyl-1,3-butadiene and the surface hydrogen lead to the growth of relatively long, linear structures, which can be leveraged in the rational design of organic nanostructures on silicon surfaces (Zikovsky et al., 2008).

Environmental and Atmospheric Chemistry

  • Photo Oxidation Reactions : Research on the kinetic behavior of 2,3-dimethyl-1,3-butadiene in chlorine atom initiated photo-oxidation reactions in the gas phase has provided insights into the environmental impact and atmospheric chemistry of this compound (Vijayakumar & Rajakumar, 2016).

Theoretical and Computational Chemistry

  • Electrophilic/Nucleophilic Behavior : A study using density functional theory explored the behavior of 2,3-dimethyl-1,3-butadiene in polar Diels-Alder reactions. This research provides a theoretical framework for understanding the reactivity of electron-deficient dienes (Domingo, Chamorro & Pérez, 2008).
  • Molecular-Dynamics Simulations : Another intriguing application is in molecular-dynamics simulations for studying the dynamics of aggregates formed by 2,3-dimethyl-1,3-butadiene at finite temperature, providing insights into weakly bound aggregates and bond formation in excited states (Nonnenberg, Bräuchle & Frank, 2005).

Organic Chemistry and Catalysis

  • Dimerization and Catalysis : Research has demonstrated the use of 2,3-dimethyl-1,3-butadiene in selective dimerization reactions, with significant implications for catalysis and organic synthesis (Harkal et al., 2005).

Miscellaneous Applications

  • Conformational Studies : The conformational thermodynamic and kinetic parameters of 2,3-dimethyl-1,3-butadiene have been analyzed, contributing to our understanding of methyl group interactions in conjugated dienes (Squillacote & Liang, 2005).

Safety And Hazards

2,3-Dimethyl-1,3-butadiene is flammable and an irritant . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective equipment should be worn when handling this chemical . In case of contact with skin or eyes, rinse immediately with plenty of water .

properties

IUPAC Name

2,3-dimethylbuta-1,3-diene
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InChI

InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3
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InChI Key

SDJHPPZKZZWAKF-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=C)C
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Molecular Formula

C6H10
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Related CAS

25034-65-5
Record name 1,3-Butadiene, 2,3-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID2022046
Record name Dimethylbutadiene
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Molecular Weight

82.14 g/mol
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Physical Description

Liquid; [Merck Index]
Record name 2,3-Dimethyl-1,3-butadiene
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Vapor Pressure

152.0 [mmHg]
Record name 2,3-Dimethyl-1,3-butadiene
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Product Name

2,3-Dimethyl-1,3-butadiene

CAS RN

513-81-5
Record name 2,3-Dimethyl-1,3-butadiene
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Record name 1,3-Butadiene, 2,3-dimethyl-
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Record name 2,3-dimethylbuta-1,3-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,750
Citations
ME Jenkin, AA Boyd, R Lesclaux - Journal of Atmospheric Chemistry, 1998 - Springer
The laser flash photolysis/UV absorption spectrometry technique has been used to investigate the kinetics of the peroxy radical permutation reactions (ie self and cross reactions) …
Number of citations: 137 link.springer.com
DJ Beetstra, A Meetsma, B Hessen, JH Teuben - Organometallics, 2003 - ACS Publications
The scandium 2,3-dimethyl-1,3-butadiene complex [η 5 ,η 1 -C 5 H 4 (CH 2 ) 2 NMe 2 ]Sc(C 6 H 10 ) (2) reacts with PhCN via initial nitrile insertion into the Sc−diene bond to give a …
Number of citations: 113 pubs.acs.org
CW Bock, YN Panchenko - Journal of Molecular Structure: THEOCHEM, 1989 - Elsevier
The variation in the torsional angles of the high energy gauche conformers of 1,3-butadiene, 2-methyl-1, 3-butadiene (isoprene) and 2,3-dimethyl-1,3-butadieneare investigated using …
Number of citations: 52 www.sciencedirect.com
T Uemura, R Nakanishi, S Mochizuki… - Chemical …, 2015 - pubs.rsc.org
Radical polymerization of unpolymerizable sterically hindered butadiene was successfully performed in the nanochannels of porous coordination polymers because of the effective …
Number of citations: 30 pubs.rsc.org
H Skov, J Hjorth, C Lohse, NR Jensen… - … Environment. Part A …, 1992 - Elsevier
Products and mechanisms of the reaction of NO 3 with isoprene have been studied under simulated atmospheric conditions with in situ FTIR spectroscopy as analytical technique. The …
Number of citations: 98 www.sciencedirect.com
K Sato, S Nakao, CH Clark, L Qi… - … Chemistry and Physics, 2011 - acp.copernicus.org
Secondary organic aerosol (SOA) formation from atmospheric oxidation of isoprene has been the subject of multiple studies in recent years; however, reactions of other conjugated …
Number of citations: 35 acp.copernicus.org
F Cabassi, S Italia, A Giarrusso… - … Chemistry and Physics, 1986 - Wiley Online Library
The homopolymerization of 2,3‐dimethyl‐1,3‐butadiene with the catalyst system AlEt 2 Cl‐Co(acac) 2 affords polymers consisting of about 81% cis‐1,4‐units and 19% 1,2‐units. The …
Number of citations: 10 onlinelibrary.wiley.com
A Avenoza, C Cativiela, JA Mayoral… - Tetrahedron: Asymmetry, 1992 - Elsevier
The reactions of 2,3-dimethyl-1,3-butadiene with (E)-2-cyanocinnamates of (S)-ethyl lactate ( 1a ) and (R)-pantolactone ( 1b ), catalysed by TiCl 4 , afford enantiomerically pure …
Number of citations: 12 www.sciencedirect.com
J Saltiel, RM Coates, WG Dauben - Journal of the American …, 1966 - ACS Publications
Conditions are described whichpermit adduct formation between benzophenone and 2, 3-dimethyl-l, 3-butadiene although triplet excitationtransfer to the diene remains the major path …
Number of citations: 34 pubs.acs.org
H Wang, AB Padias, HK Hall - Macromolecules, 1998 - ACS Publications
The spontaneous photochemical copolymerization of 2,3-dimethyl-1,3-butadiene (DMB) and acrylonitrile was investigated at room temperature. The accompanying cycloaddition was …
Number of citations: 10 pubs.acs.org

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